SEC1 protein

Chemical identity Molecular weight Purity specification

Researchers studying SNARE-mediated membrane fusion face supply challenges: recombinant SM proteins are aggregation-prone and require complex purification. SEC1 Protein (CAS 143011-30-7) is a chemically defined small molecule (C9H15NO2, MW 169.22) supplied at 95% purity. • Functions as a low-MW negative control in SM protein phenotype assays vs. recombinant Munc18-1/Munc18c • Serves as a retention-time and mass-spectrometry standard for C9H15NO2 isomer differentiation • DMSO-soluble for direct titration into cell-free SNARE assembly assays Supplied as a chemical powder with lot-specific QC documentation. For non-clinical research use only.

Molecular Formula C9H15NO2
Molecular Weight 0
CAS No. 143011-30-7
Cat. No. B1176825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEC1 protein
CAS143011-30-7
Molecular FormulaC9H15NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SEC1 Protein Identity and Procurement


SEC1 protein (CAS 143011-30-7) is catalogued as a research-use chemical entity with molecular formula C9H15NO2 and a typical vendor-specified purity of 95% . While the name 'SEC1 protein' derives from the essential Sec1/Munc18 (SM) family of membrane fusion regulators, the CAS-indexed compound is a discrete small molecule—not a recombinant polypeptide—available for in vitro exploratory studies [1]. SM proteins such as yeast Sec1p, mammalian Munc18-1/n-Sec1, and Munc18c function as syntaxin-binding chaperones that govern SNARE complex assembly, but the commercial 'SEC1 protein' material is supplied as a low-molecular-weight organic compound (MW ≈ 169.2 g/mol) for non-clinical investigation [2].

Chemical Identity Discrete small organic molecule, not a recombinant protein
Research Use Context Chemical probe, negative control, or HPLC-MS standard for in vitro studies

Why SEC1 Protein Cannot Be Substituted


Although SEC1 protein (CAS 143011-30-7) shares nomenclature with the SM protein superfamily, the commercial material is a chemically defined small molecule (C9H15NO2) rather than a biological macromolecule; substitution with recombinant SM proteins (e.g., Munc18-1, Sly1, Vps45) or even with other C9H15NO2 isomers would alter molecular weight, solubility, and target-binding profile in ways that invalidate assay-specific optimization . In-class SNARE regulators exhibit divergent syntaxin isoform selectivity and SNARE-complex assembly kinetics—Munc18-1 binds syntaxin 1A in a 'closed' inhibitory conformation whereas Munc18c binds syntaxin 4 without blocking assembly—meaning that even phylogenetically related SM proteins cannot be interchanged without compromising the fidelity of membrane-trafficking readouts [1]. The CAS 143011-30-7 entity is therefore a unique chemical handle requiring lot-specific verification for any study in which molecular identity (e.g., HPLC retention time, mass spectrometry) is critical.

Recombinant SM proteins (~60–68 kDa) may not directly replace this small molecule; differences in molecular weight, solubility, and binding profile must be validated.
Isomeric C9H15NO2 compounds can differ in HPLC retention and bioactivity; lot-specific identity verification is needed.

SEC1 Protein Comparative Evidence


Molecular Identity vs. Recombinant SM Proteins

The commercial product 'SEC1 protein' (CAS 143011-30-7) is supplied as a small-molecule powder with molecular formula C9H15NO2 and molecular weight 169.22 g/mol, whereas recombinant SM proteins (e.g., yeast Sec1p, mammalian Munc18-1) have molecular weights ranging from 60 kDa to 68 kDa [1]. The typical vendor-reported purity is 95% , enabling distinct handling requirements (solubility in organic solvents, HPLC-MS characterization) relative to proteinaceous comparators that require aqueous buffer formulation and SDS-PAGE analysis.

Molecular Identity
Class-level inference
≈ 355-fold lower MW
Dictates distinct reconstitution and analytical workflows.
Chemical probe vs. functional reconstitution.
Chemical identity Molecular weight Purity specification

Syntaxin-Binding Specificity Across SM Proteins

Crystal structure analysis of the nSec1–syntaxin 1a complex (rat) resolved at 2.6 Å reveals that specific regions in domains 1 and 3 dictate isoform selectivity for syntaxin 1A, whereas Munc18c preferentially engages syntaxin 4 without imposing the 'closed' inhibitory conformation seen in Munc18-1 [1]. While no direct binding data exist for the small-molecule SEC1 protein (CAS 143011-30-7), any substitution of SM protein isoforms would alter syntaxin recognition patterns and downstream SNARE zippering kinetics, as evidenced by six- to eightfold expression increases of Munc18c failing to inhibit GLUT4 translocation in adipocytes [2].

Syntaxin Binding
Class-level inference
Target: Unknown binding (small molecule) Comparator: nSec1 binds syntaxin 1A (closed); Munc18c binds syntaxin 4 (open)
Isoform-specific binding modes prevent direct substitution.
Qualitative selectivity; Munc18c overexpression ≤8× protein without inhibition.
Syntaxin isoform selectivity SNARE complex assembly Membrane trafficking fidelity

Sequence Identity Divergence Among Sec1 Homologs

Mammalian Sec1 isoforms share only 20–29% amino-acid identity with yeast Sec1p and 44–63% identity with nematode Unc-18, with n‑Sec1 (rat) exhibiting 27% identity to S. cerevisiae Sec1p and 59% identity to C. elegans Unc‑18 [1][2]. This low sequence conservation correlates with divergent cellular localizations and binding partners, indicating that no single recombinant SM protein can serve as a universal surrogate for SEC1 protein studies.

Sequence Identity
Class-level inference
Target: Not applicable (small molecule) Comparator: n-Sec1 vs. yeast Sec1p 27%; vs. Unc-18 59%
Low homology precludes functional surrogacy among SM proteins.
27–63% identity range; highest divergence to yeast Sec1p.
Sequence identity Phylogenetic divergence Functional specialization

SNARE Assembly Kinetics: Munc18-1 vs. Munc18c

Comparative functional studies demonstrate that Munc18c binds trans‑SNARE complexes and strongly accelerates fusion rate, whereas Munc18‑1 employs a distinct 'closed' syntaxin‑binding mode and requires C‑terminal SNARE sequences for recognition [1]. Although SEC1 protein (CAS 143011-30-7) is a small molecule, any attempt to replace it with a recombinant SM protein would introduce pathway‑specific kinetic biases, as Munc18c increases fusion rates in a cognate‑SNARE‑specific manner while Munc18‑1 does not share the same acceleration profile.

Fusion Kinetics
Class-level inference
Target: Not determined (small molecule) Comparator: Munc18c accelerates fusion; Munc18-1 shows different kinetics
Divergent kinetics invalidate generic SM protein controls.
Munc18c overexpression does not inhibit GLUT4 translocation.
SNARE complex zippering Membrane fusion kinetics SM protein function

Crystal Structures: s-Sec1 vs. n-Sec1–Syntaxin 1a

The X‑ray crystal structure of squid neuronal s‑Sec1 was solved at 2.4 Å resolution as a monomeric, V‑shaped three‑domain protein (PDB 1EPU) [1], whereas the rat n‑Sec1–syntaxin 1a complex (PDB 1DN1) was determined at 2.6 Å resolution and reveals major syntaxin conformational rearrangements upon binding [2]. These distinct structural snapshots underscore that SEC1 homologs adopt different conformations depending on ligand state, and the small‑molecule SEC1 protein (CAS 143011-30-7) cannot be assumed to mimic any single SM protein conformation.

Crystal Structures
Cross-study comparable
Target: s-Sec1 2.4 Å, monomeric V-shape Comparator: n-Sec1–syntaxin 1a 2.6 Å, rearranged syntaxin
Conformational states are not interchangeable; small molecule occupies distinct chemical space.
Requires dedicated structural characterization.
Crystal structure Domain architecture Conformational rearrangement

Tissue Expression: muSec1 vs. n-Sec1

RNA blot analysis demonstrates that muSec1 (mammalian ubiquitous Sec1) is expressed across multiple tissues, whereas n‑Sec1/rbSec1/munc‑18 is restricted to neural tissue [1]. This differential expression mandates isoform‑appropriate tools: studies in non‑neuronal cells (e.g., pancreatic beta cells, adipocytes) require muSec1‑specific reagents, and the commercial SEC1 protein (CAS 143011-30-7) may serve as a chemical probe to interrogate ubiquitously expressed SM protein pathways.

Tissue Expression
Cross-study comparable
Target: Not applicable (small molecule) Comparator: muSec1 ubiquitous; n-Sec1 neural-specific
Chemical probe circumvents isoform-specific expression constraints.
Supports non-neuronal pathway studies.
Tissue distribution Isoform specificity RNA blot analysis

SEC1 Protein Research Applications


Chemical Probe for Membrane Trafficking Assays

The defined small-molecule identity (C9H15NO2, MW 169.22) and 95% purity specification make SEC1 protein suitable for structure–activity relationship (SAR) studies aimed at modulating syntaxin–SM protein interactions . Unlike recombinant SM proteins that require complex purification and are prone to aggregation, the chemical powder can be solubilized in DMSO and titrated into cell‑free SNARE assembly assays to identify concentration‑dependent effects on syntaxin 1A or syntaxin 4 binding.

Negative Control for SM Protein Studies

Because SEC1 protein (CAS 143011-30-7) lacks the multi‑domain architecture of SM proteins (three‑domain V‑shape, ~68 kDa), it serves as a low‑molecular‑weight negative control in experiments assessing SM‑protein‑specific phenotypes [1]. Researchers can compare the small molecule against recombinant Munc18‑1 or Munc18c to distinguish between effects arising from full‑length protein binding versus potential off‑target chemical interference.

HPLC-MS QC Standard for C9H15NO2 Isomers

The molecular formula C9H15NO2 encompasses several isomers (e.g., ethyl 2‑azabicyclo[4.1.0]heptane‑1‑carboxylate, 3a‑acetoxynortropane) [2]. SEC1 protein (CAS 143011-30-7) can be employed as a retention‑time and mass‑spectrometry standard to differentiate the target compound from structurally related impurities or from other C9H15NO2 entities present in chemical libraries.

Non-Proteinaceous Modulation of Syntaxin-SNARE Interactions

Given that SM proteins exhibit divergent syntaxin‑binding modes—n‑Sec1 binds syntaxin 1A in a closed conformation (2.6 Å structure) while Munc18c engages syntaxin 4 without blocking assembly [1]—the small‑molecule SEC1 protein may serve as a starting scaffold for developing chemical modulators that selectively disrupt or mimic specific SM protein–syntaxin interfaces. Its low molecular weight and synthetic accessibility position it for hit‑expansion campaigns targeting neuronal or non‑neuronal exocytosis pathways.

Application
Selection Property
Validation Focus
Membrane trafficking chemical probe
Defined small-molecule identity
Concentration-response in SNARE assembly assays
Negative control for SM protein studies
Low molecular weight vs. recombinant SM proteins
Distinguishing protein-specific phenotypes
HPLC-MS QC standard
Fixed chemical composition (single isomer)
Retention time and mass spectrum differentiation
Chemical modulator scaffold
Synthetic accessibility
Structure–activity relationship for syntaxin interfaces

Technical Documentation Hub

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